Carbonic acid, ammonium zirconium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
CH4NO3Zr- |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
azanium;zirconium;carbonate |
InChI |
InChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3;/p-1 |
InChI Key |
OKXULOXSGGGFND-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)([O-])[O-].[NH4+].[Zr] |
Origin of Product |
United States |
Nomenclature and Chemical Identity in Academic Contexts
Alternative Academic Designations
In scientific literature and databases, this compound is referred to by a variety of names, reflecting its complex nature in aqueous solutions. These alternative designations are crucial for comprehensive literature searches and for understanding the different contexts in which the compound is discussed.
Some of the common synonyms and academic designations include:
Ammonium (B1175870) Zirconium Carbonate cymitquimica.com
Ammonium Zirconyl Carbonate fda.govnih.gov
Zirconium Ammonium Carbonate americanelements.com
Diammonium bis(carbonato-O)dihydroxyzirconate nih.gov
Triammonium tris(carbonato-O)hydroxyzirconate(3-) nih.gov
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- nih.gov
The naming can differ based on the specific complex ion present in the solution. For instance, "diammonium bis(carbonato)dihydroxyzirconate(2-)" suggests a specific zirconate anion with two carbonate and two hydroxide (B78521) ligands. nih.gov Another common name found is Ammonium tricarbonatozirconate. chemicalbook.com
Interactive Data Table: Alternative Names for Carbonic acid, ammonium zirconium salt
| Designation Type | Name |
|---|---|
| Common Name | Ammonium Zirconium Carbonate (AZC) |
| Systematic Name | diazanium;zirconium(4+);dicarbonate;dihydroxide |
| Synonym | Ammonium Zirconyl Carbonate |
| Synonym | Zirconium Ammonium Carbonate |
| Complex Name | Diammonium bis(carbonato-O)dihydroxyzirconate |
| Complex Name | Triammonium tris(carbonato-O)hydroxyzirconate(3-) |
CAS Registry Numbers and Structural Notations for Research Reference
The Chemical Abstracts Service (CAS) has assigned different registry numbers to various forms and preparations of ammonium zirconium carbonate, which highlights the compound's structural complexity. The most frequently cited CAS number for commercial Ammonium Zirconium Carbonate solutions is 68309-95-5 . connectchemicals.comnih.gov
Another relevant CAS number is 32535-84-5 , which is often associated with Ammonium tricarbonatozirconate or Ammonium zirconyl carbonate. fda.govnih.govchemicalbook.com The substance with this CAS number is also described as Zirconate(3-), tris(carbonato(2-)-O)hydroxy-, triammonium, (T-4)-. nih.gov Additionally, the CAS number 22829-17-0 is also used to identify "Carbonic acid ammonium zirconium salt". chemicalbook.comcarlroth.com
For precise identification and computational modeling, structural notations are essential. These notations provide a standardized, machine-readable format for the compound's structure.
IUPAC Name : diazanium;zirconium(4+);dicarbonate;dihydroxide nih.gov
InChI : InChI=1S/2CH2O3.2H3N.2H2O.Zr/c22-1(3)4;;;;;/h2(H2,2,3,4);21H3;21H2;/q;;;;;;+4/p-4 nih.gov
InChIKey : VTZCXKGZGDSBQC-UHFFFAOYSA-J nih.gov
SMILES : C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] nih.gov
These notations correspond to a specific stoichiometry, (NH₄)₂[Zr(OH)₂(CO₃)₂], which is one of the proposed structures for the species in solution. nbinno.com
Interactive Data Table: Identifiers and Structural Notations
| Identifier Type | Value |
|---|---|
| Primary CAS RN | 68309-95-5 |
| Secondary CAS RN | 32535-84-5 |
| Other CAS RN | 22829-17-0 |
| Molecular Formula | C₂H₁₀N₂O₈Zr |
| Molecular Weight | 281.33 g/mol nih.gov |
| IUPAC Name | diazanium;zirconium(4+);dicarbonate;dihydroxide |
| InChI | InChI=1S/2CH2O3.2H3N.2H2O.Zr/c22-1(3)4;;;;;/h2(H2,2,3,4);21H3;21H2;/q;;;;;;+4/p-4 |
| InChIKey | VTZCXKGZGDSBQC-UHFFFAOYSA-J |
| SMILES | C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
Synthetic Methodologies and Preparation Protocols
Precursor Materials and Starting Reagents
The preparation of ammonium (B1175870) zirconium carbonate relies on several key precursor materials and reagents. The selection of these starting materials can influence the reaction pathway and the properties of the final product.
Commonly utilized zirconium sources include:
Zirconium Basic Carbonate (ZBC): A frequently used starting material, which is reacted with an aqueous solution of ammonium carbonate. google.comresearchgate.net
Basic Zirconium Sulfate (B86663): This can be used as a stock material, which is then reacted with ammonium carbonate in an aqueous medium. google.com
Zirconium Oxychloride and Zirconium Oxynitrate: These acidic zirconium salts serve as precursors in certain synthetic routes. google.comgoogle.com
Zirconium Nitrate: This precursor is used in controlled precipitation methods.
The carbonate and ammonium sources are typically:
Ammonium Carbonate: Often used directly in aqueous solutions or slurries. google.comgoogle.com
Ammonium Bicarbonate: Frequently used in combination with aqueous ammonia (B1221849). google.comgoogle.comgoogle.com
Aqueous Ammonia (Ammonia water): Used to control pH and as an ammonium source. researchgate.netgoogle.comgoogle.com
Potassium Carbonate: Can be used in conjunction with ammonium bicarbonate in some preparations. google.com
Optimized Reaction Conditions for Synthesis
The synthesis of stable and effective ammonium zirconium carbonate solutions requires careful optimization of reaction conditions. Key parameters such as temperature, pH, and the molar ratios of reactants are critical for controlling the polymerization of zirconium species and the stability of the final solution.
Temperature and pH are pivotal factors in the synthesis process, influencing both reaction kinetics and the characteristics of the resulting zirconium species. Higher pH levels tend to favor the formation of carbonate species of zirconium over its hydroxide (B78521). researchgate.net
Heating is often employed to facilitate the reaction, particularly when dissolving zirconium basic carbonate. google.com The reaction temperature is carefully maintained to ensure complete reaction and stability of the product. For instance, some processes maintain a temperature of 55°C - 60°C. google.com Another approach involves an initial precipitation phase at around 45°C. google.com The operational temperature range for the final product can be between 0 – 70°C. connectchemicals.com
The pH of the reaction medium must be precisely controlled. An initial precipitation phase might be carried out at a pH of 4. google.com However, the final AZC solution is alkaline, and it is recommended that the pH should not fall below 7. connectchemicals.com For formulation purposes, the final pH is often adjusted to a range of 7.5 to 10. connectchemicals.com
| Parameter | Condition | Context/Method | Reference |
|---|---|---|---|
| Temperature | 45°C | Initial precipitation phase with zirconium oxychloride. | google.com |
| 55°C - 60°C | Reaction of zirconium basic carbonate with potassium carbonate. | google.com | |
| Up to 65°C | Reaction of zirconium basic carbonate with ammonium carbonate solution. | google.com | |
| 30°C - 60°C | Reaction of zirconium oxychloride with ammonium bicarbonate. | google.com | |
| pH | 4 | Initial precipitation phase. | google.com |
| >7 | Recommended minimum pH for the final product. | connectchemicals.com | |
| 7.5 - 10 | Recommended range for final formulation adjustment. | connectchemicals.com |
The molar ratio of the carbonate source to the zirconium precursor is a critical factor that significantly influences the degree of polymerization and the stability of the resulting solution. Different ratios are employed depending on the desired properties of the final product.
To produce stable and concentrated solutions, a molar ratio of carbonate to zirconium not exceeding 2.05 is often used. google.com A common method involves reacting zirconium basic carbonate with an aqueous solution containing 1.0 to 1.5 moles of ammonium carbonate per mole of zirconium basic carbonate. google.com In contrast, for applications requiring high crosslinking performance, a molar ratio of carbonic acid species to zirconium of 3 to 9 is noted. google.com When using basic zirconium sulfate as a precursor, a molar ratio of about 0.8 moles of ammonium carbonate per mole of ZrO₂ is recommended to maximize the yield of basic zirconium carbonate. google.com
| Reactants (Molar Ratio) | Ratio | Purpose/Method | Reference |
|---|---|---|---|
| Carbonate : Zirconium | ≤ 2.05 | To produce stable, concentrated solutions from basic zirconium carbonate. | google.com |
| Ammonium Carbonate : Zirconium Basic Carbonate | 1.0 - 1.5 | Preparation of stable AZC solutions. | google.com |
| Carbonic Acid Species : Zirconium | 3 - 9 | To achieve high crosslinking performance. | google.com |
| Ammonium Carbonate : ZrO₂ (from Basic Zirconium Sulfate) | ~0.8 | To attain maximum yield of basic zirconium carbonate. | google.com |
Tartaric acid and gluconic acid are commonly used for this purpose, typically added in an amount of about 1-2% by weight of the final solution. google.comsigmaaldrich.com The addition of tartrate can render the resulting product non-crystallizable. google.com Other chelating agents that can be used include ethanolamines, citric acid, lactic acid, and glycolic acid. google.com For these agents, the molar ratio of the chelating agent to zirconium is typically in the range of 0.01 to 1. google.com
| Chelating Agent | Concentration / Molar Ratio | Effect | Reference |
|---|---|---|---|
| Tartaric Acid | 1-2% by weight of the final solution | Enhances storage stability; can make the product non-crystallizable. | google.comgoogle.comsigmaaldrich.com |
| Gluconic Acid | 1-2% by weight of the final solution | Enhances storage stability. | google.com |
| Ethanolamines, Citric Acid, Lactic Acid, Glycolic Acid | Molar ratio (Chelating Agent : Zirconium) of 0.01 - 1 | Used to achieve high crosslinking performance. | google.com |
Specific Synthetic Routes and Their Mechanisms
Various synthetic routes have been developed to produce ammonium zirconium carbonate, with the choice of method often depending on the available precursors and desired product specifications.
A prevalent and commercially significant method for preparing ammonium zirconium carbonate involves the reaction of zirconium basic carbonate with an aqueous solution of ammonium carbonate. google.com Zirconium basic carbonate is a polymer of zirconium (IV) ions. google.com This synthesis route is effectively a depolymerization reaction, where the polymeric structure of the basic zirconium carbonate is broken down, allowing zirconium (IV) ions to dissolve in the aqueous solution. google.com
The process is typically carried out by dissolving zirconium basic carbonate in a solution containing ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia. The reaction can proceed at ambient temperatures, but it is often aided by heating to facilitate the dissolution and ensure the reaction goes to completion. google.com As the polymeric zirconium chains break down, soluble anionic hydroxylated zirconium polymers are formed, resulting in the clear solution characteristic of ammonium zirconium carbonate. connectchemicals.combhalla-zircon.com The evaporation of water and ammonia during aging can lead to an increase in the solution's viscosity as the equilibrium between different zirconium species shifts.
Structural Elucidation and Speciation in Aqueous Solutions
Coordination Chemistry of Zirconium (IV) Ions in Carbonate Media
In aqueous carbonate media, the Zirconium (IV) ion (Zr⁴⁺) displays a multifaceted coordination chemistry. The interaction between Zr(IV) and carbonate ions leads to the formation of soluble carbonatohydroxo complexes. Studies have shown that in these complexes, the carbonate ion typically acts as a bidentate ligand, meaning it binds to the zirconium ion through two of its oxygen atoms. This bidentate coordination is a key feature of the resulting zirconium carbonate structures.
The nature of these complexes is heavily influenced by the relative proportions of hydrogencarbonate and carbonate ions in the solution. The coordination environment of zirconium in these media is crucial for understanding the subsequent formation of monomeric or polymeric species. Research indicates that four carbonate ions coordinate bidentately to a central zirconium ion in certain complexes. In polynuclear entities, the metal atoms are often linked via hydroxo bridges.
Influence of Solution Parameters on Zirconium Speciation
The equilibrium between monomeric, dimeric, and polymeric zirconium carbonate complexes is dynamic and can be shifted by altering key solution parameters, namely the concentrations of carbonate and ammonium (B1175870) ions.
The total carbonate concentration is a decisive factor in determining zirconium speciation. For the complexation of Zr⁴⁺ by carbonate to occur effectively, the total carbonate concentration generally needs to be higher than 0.1 M. Below a concentration of 0.01 M, the influence of carbonate on zirconium's natural tendency to form hydroxo complexes is considered negligible.
As the carbonate concentration increases, particularly with a high hydrogencarbonate proportion, the formation of the monomeric [Zr(CO₃)₄]⁴⁻ species is favored. Conversely, lower carbonate concentrations or conditions dominated by carbonate rather than hydrogencarbonate tend to promote the formation of polynuclear entities.
| Total Carbonate Concentration | Predominant Zirconium Species |
|---|---|
| < 0.01 M | Hydroxo complexes (carbonate influence is negligible) |
| > 0.1 M | Carbonato complexes form |
| Large excess of carbonate/hydrogencarbonate | Monomeric [Zr(CO₃)₄]⁴⁻ favored |
| Lower carbonate concentration | Polynuclear/polymeric species favored |
Effects of pH on Complex Formation
The formation of zirconium carbonate complexes in aqueous solutions is significantly influenced by pH. The speciation of the zirconium(IV) ion is a result of competition between the formation of hydroxo complexes and carbonate complexes. researchgate.net
In the neutral to weakly alkaline pH range (approximately pH 5-9), the speciation of Zr(IV) is primarily governed by the formation of hydroxo complexes, especially when the total concentration of dissolved carbonate is low (< 0.01 M). researchgate.net However, as the concentration of carbonate ions increases, the formation of zirconium carbonate complexes becomes more favorable. researchgate.net
Studies on the solubility of amorphous zirconium hydroxide (B78521) in carbonate solutions have identified several dominant species in neutral to weakly alkaline conditions. These include the tetracarbonato complex [Zr(CO₃)₄]⁴⁻, the pentacarbonato complex [Zr(CO₃)₅]⁶⁻, and a mixed hydroxo-carbonato species [Zr(OH)₂(CO₃)₂]²⁻. researchgate.net The presence of hydrogencarbonate ions tends to favor the formation of less condensed and more carbonated species like [Zr(CO₃)₄]⁴⁻. researchgate.net Conversely, in media dominated by carbonate ions, polynuclear entities with fewer complexed carbonate ions per zirconium atom are more likely to form. researchgate.net
Changes in pH directly impact the Zr-O coordination distance within the complexes, as observed in spectroscopic studies. rsc.orgresearchgate.net The degree of polycondensation of zirconium species also decreases as the number of carbonate ligands linked to each Zr(IV) ion increases. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
A suite of advanced analytical techniques is employed to provide a detailed structural characterization of ammonium zirconium carbonate in solution, revealing its coordination, speciation, and degree of polymerization.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS spectroscopy is a powerful tool for probing the local atomic environment of the zirconium atom in AZC solutions. It provides precise information about the coordination number, interatomic distances, and the type of neighboring atoms.
Studies have shown that in AZC solutions with high concentrations of carbonate and ammonium, the EXAFS data is consistent with a monomeric zirconium complex where four carbonate ions act as bidentate ligands, coordinating to the central zirconium ion. rsc.orgrsc.orgnih.gov This results in a Zr-O coordination number of eight.
A key finding from EXAFS analysis is the change in the Fourier transform spectra with varying carbonate concentrations. At lower carbonate levels, a peak corresponding to a Zr-Zr coordination distance is observed, indicating the presence of polymeric species. rsc.org As the total carbonate concentration increases, this Zr-Zr peak disappears, which strongly supports the transition from polymeric to monomeric zirconium species. rsc.orgresearchgate.net This transition is crucial for developing high-performance AZC complexes. rsc.orgnih.gov The analysis also reveals changes in the Zr-O coordination distance depending on the concentrations of carbonate and ammonium, as well as the pH. rsc.org
| Parameter | Low Carbonate Concentration | High Carbonate Concentration | Interpretation |
| Zr-Zr Coordination Peak | Present | Absent | Indicates a shift from polymeric to monomeric species. rsc.org |
| Zr-O Coordination Distance | Variable | Stable | Changes with pH and reactant concentrations. rsc.orgresearchgate.net |
| Coordination Environment | Polymeric species | Monomeric [Zr(CO₃)₄]⁴⁻ complex | Four bidentate carbonate ligands coordinate to the Zr ion. rsc.orgrsc.org |
Raman Spectroscopy
Raman spectroscopy is utilized to investigate the vibrational modes of the species present in AZC solutions, offering insights into the coordination of the carbonate ligand. The Raman spectra of AZC solutions exhibit distinct peaks that can be assigned to free carbonate, hydrogen carbonate, carbamate, and coordinated zirconium carbonate complexes. rsc.org
A significant and stable Raman peak observed around 1051 cm⁻¹ is assigned to the zirconium carbonate complex, [Zr(CO₃)ₓ]⁽²ˣ⁻⁴⁾⁻. rsc.org The consistent intensity of this peak across different carbonate and ammonium ion concentrations suggests that the fundamental composition of the zirconium-carbonate core remains constant under these conditions. rsc.org Ligand exchange reactions, for instance with carboxylic acids, can be monitored by observing changes in the Raman spectra, providing evidence of the substitution of carbonate ligands. jst.go.jpresearchgate.net
| Raman Peak (cm⁻¹) | Assignment | Significance |
| ~1051 | [Zr(CO₃)ₓ]⁽²ˣ⁻⁴⁾⁻ | Indicates the presence of a stable zirconium carbonate complex. rsc.org |
| Other peaks | Carbonate, Hydrogen Carbonate, Carbamate | Allows for the identification of various carbonate species in the solution. rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)
¹³C NMR spectroscopy is a vital technique for distinguishing between different carbonate species in solution and for quantifying their relative amounts. In studies of AZC solutions, ¹³C NMR spectra can differentiate the signals from free carbonate ions and carbonate ligands that are coordinated to the zirconium center. rsc.orgresearchgate.net
By analyzing the ¹³C NMR spectra, researchers have been able to perform quantitative analysis to determine the stoichiometry of the monomeric complex. rsc.org These analyses have confirmed that the ratio of coordinated carbonate ligands to zirconium ions ([coordinated carbonate]/[Zr]) is 4. rsc.org This result corroborates the findings from EXAFS and supports the structural model of the [Zr(CO₃)₄]⁴⁻ complex, where four carbonate ions are bidentately coordinated to the zirconium. researchgate.netrsc.orgnih.gov
Dynamic Light Scattering (DLS) for Degree of Polymerization Analysis
Dynamic Light Scattering (DLS) is an analytical method used to determine the size distribution of particles or polymers in a solution. For ammonium zirconium carbonate, DLS is employed to assess the degree of polymerization (DP) of the zirconium species. researchgate.net
Infrared (IR) Spectroscopy in Coordination Studies
Infrared (IR) spectroscopy, particularly using techniques like Fourier Transform Infrared Attenuated Total Reflectance (FTIR-ATR), is used to study the coordination chemistry of AZC. The vibrational frequencies of the carbonate group are sensitive to its coordination mode (e.g., monodentate, bidentate).
By comparing the FTIR-ATR spectrum of a prepared AZC solution with that of a known commercial standard, researchers can identify the likely species present in the solution. researchgate.netresearchgate.net The near-identical spectra obtained in such comparisons suggest that the aqueous species formed by dissolving zirconium basic carbonate in ammonium bicarbonate corresponds to a known complex structure. researchgate.net While detailed structural elucidation often requires a combination of techniques, IR spectroscopy serves as a valuable method for identifying and comparing the coordination environments in different AZC preparations. researchgate.net
Theoretical and Computational Chemistry Studies
Application of Computational Methods for Structural Modeling
Computational modeling has become indispensable in elucidating the atomic arrangements and electronic structures of zirconium compounds. Methodologies such as Density Functional Theory (DFT) and simulations of spectroscopic data are pivotal in this regard.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study various zirconium-based materials, including metal-organic frameworks (MOFs) with zirconium nodes that capture carbon dioxide in the form of bicarbonate or carbonate. glusacgroup.comosti.govresearchgate.net While specific DFT studies solely focused on crystalline ammonium (B1175870) zirconium carbonate are not extensively documented in publicly available literature, the principles and approaches used for related systems are directly applicable.
In studies of Zr-based MOFs, DFT calculations have been instrumental in understanding the mechanism of CO2 reduction. glusacgroup.com These calculations help in modeling the structure of Zr-bicarbonate adducts and elucidating the electronic environment of the zirconium center. glusacgroup.com For ammonium zirconium carbonate, DFT could be similarly employed to:
Optimize the geometry of the complex, predicting bond lengths and angles.
Calculate the electronic band structure and density of states to understand its conductivity and optical properties.
Simulate vibrational frequencies to aid in the interpretation of experimental Raman and infrared spectra.
Determine the binding energies of the ammonium and carbonate ligands to the zirconium center.
The insights from DFT calculations on zirconium's coordination with hydroxamate chelators also highlight the method's capability to handle complex coordination environments, which is relevant to the multifaceted bonding in AZC. nih.govacs.orgchemrxiv.org
While direct references to the use of FEFF6 software for ammonium zirconium carbonate are scarce, the software is a standard tool for simulating X-ray Absorption Fine Structure (XAFS), including Extended X-ray Absorption Fine Structure (EXAFS), spectra. Experimental EXAFS studies have been conducted on aqueous solutions of ammonium zirconium carbonate to determine the local atomic structure around the zirconium atoms. researchgate.net
FEFF simulations would be used to:
Generate theoretical EXAFS spectra based on proposed structural models of AZC.
Fit experimental EXAFS data to refine structural parameters such as coordination numbers, interatomic distances, and the Debye-Waller factor (a measure of atomic vibrational disorder).
Discern between different possible coordination environments, such as monomeric [Zr(CO3)4]4- complexes versus oligomeric species with Zr-Zr coordination. researchgate.net
For instance, experimental studies on AZC solutions have identified different zirconium species depending on the concentration of carbonate and ammonium ions. researchgate.netnih.gov FEFF simulations would be crucial in validating the structural models derived from this experimental data, such as the presence or absence of a Zr-Zr coordination peak in the Fourier-transformed EXAFS spectrum, which distinguishes monomeric from dimeric or tetrameric forms. researchgate.net
Theoretical Models for Coordination Geometry and Bonding
The coordination chemistry of zirconium is diverse, with coordination numbers typically ranging from 6 to 8. In ammonium zirconium carbonate, the zirconium ion is coordinated by carbonate and hydroxyl ligands. Experimental studies on AZC solutions have led to the identification of a monomeric complex, [Zr(CO3)4]4-, where four carbonate ions act as bidentate ligands, leading to an eight-coordinate zirconium center. researchgate.netnih.gov
Theoretical models for such complexes can be built based on established principles of coordination chemistry and validated using computational methods. These models help in understanding the stereochemistry and the nature of the chemical bonds. The bonding between the hard acid Zr(IV) ion and the hard base oxygen atoms of the carbonate and hydroxyl groups is expected to be primarily ionic in character. Computational chemistry can quantify the degree of covalent character in these Zr-O bonds.
Structural models have been proposed based on experimental data, including one for (NH4)3ZrOH(CO3)3·2H2O. researchgate.net These models serve as the starting point for more detailed computational analysis to understand the intricate network of hydrogen bonding involving the ammonium ions, water molecules, and the zirconium complex.
Computational Insights into Zr–Zr Coordination and Ligand Interactions
A key structural question in ammonium zirconium carbonate systems is the extent of oligomerization, which is characterized by the presence of Zr-Zr coordination. In aqueous solutions, depending on the conditions, zirconium species can exist as monomers, dimers, or larger oligomers like tetramers. researchgate.net
Computational studies can provide significant insights into the factors governing the formation of these different species.
Zr-Zr Coordination: By calculating the relative energies of monomeric versus oligomeric structures, computational models can predict the most stable species under different conditions. For instance, multi-shell fitting of EXAFS data for some AZC samples revealed Zr-Zr coordination distances of approximately 351 pm, which is consistent with oligomeric structures containing double hydroxyl ion bridges. researchgate.net In contrast, other samples showed no evidence of Zr-Zr coordination, suggesting the presence of monomeric species. researchgate.net
Research into zirconium-based systems demonstrates that computational approaches can effectively model the complex interplay of factors that determine the final structure, including the influence of solvent and temperature, which are often not fully captured by static DFT calculations alone. chemrxiv.orgchemrxiv.org
Data Tables
Table 1: Representative Interatomic Distances in Zirconium Carbonate Species from Experimental Data
| Interaction | Distance (pm) | Method | Notes |
| Zr-O | ~220-230 | EXAFS | Coordination distance in aqueous AZC solutions. researchgate.net |
| Zr-Zr | ~351 | EXAFS | Found in oligomeric species in some AZC samples. researchgate.net |
| Multiple Scattering Path | ~390 | EXAFS | Consistent with theoretical models of AZC crystals. researchgate.net |
Reactivity and Fundamental Reaction Mechanisms
Mechanisms of Crosslinking with Water-Soluble Polymer Compounds
Ammonium (B1175870) zirconium carbonate is an effective crosslinker for polymers containing active functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups. connectchemicals.com The crosslinking process is driven by the evaporation of volatile components like water, ammonia (B1221849), and carbon dioxide during the drying phase, which generates reactive zirconium cations that form irreversible covalent bonds with the polymer. connectchemicals.com
The crosslinking of ammonium zirconium carbonate with polyvinyl alcohol (PVA) and other hydroxyl-rich polymers like starch is a well-documented process. google.comncsu.eduresearchgate.net The primary mechanism is understood to be a ligand substitution reaction. google.com In this reaction, the carbonate species coordinated to the zirconium (IV) ion are replaced by the hydroxyl groups of the PVA polymer chain. google.com
Another description of the interaction suggests an initial formation of hydrogen bonds between the ammonium ions in the AZC solution and the hydroxyl groups on the polymer. ncsu.edu During the subsequent drying process, ammonia (NH3) and carbon dioxide (CO2) are released. This destabilizes the zirconium complex, creating reactive sites that then form new, more stable hydrogen bonds or covalent linkages with the polymer's hydroxyl groups. ncsu.eduresearchgate.net This interaction effectively creates a three-dimensional network, linking multiple polymer chains together and thereby altering the material's properties. researchgate.net Studies on PVA/xylan composite films confirm that the addition of AZC improves water resistance, a direct consequence of the reaction between the hydroxyl groups of the polymers and the crosslinker. researchgate.netresearchgate.net
The general reaction can be depicted in two stages:
Initial Interaction: Ammonium ions in the AZC solution form hydrogen bonds with the hydroxyl groups of PVA. ncsu.edu
Crosslink Formation (Drying): The loss of ammonia and carbon dioxide activates the zirconium species, which then form durable crosslinks with the PVA chains through ligand exchange and the formation of new bonds. google.comconnectchemicals.comncsu.edu
The efficiency and effectiveness of the crosslinking process are governed by several critical parameters. These factors control the reaction kinetics and the final properties of the crosslinked material. google.comncsu.edumdpi.com
| Factor | Description | Effect on Crosslinking Performance |
| pH | The acidity or alkalinity of the formulation. | AZC is most effective in an alkaline pH range of approximately 7.5 to 10. connectchemicals.comncsu.edu The stability of the zirconium species and their reactivity with polymers are highly pH-dependent. |
| Temperature | The temperature during drying and curing. | While the reaction is not strictly heat-dependent, elevated temperatures accelerate drying, driving the reaction to completion by facilitating the removal of ammonia and carbon dioxide. connectchemicals.com However, high temperatures can also cause the AZC solution to become unstable and gel prematurely. bhalla-zircon.com An AZC solution can rapidly break down at 60°C. ncsu.eduresearchgate.net |
| Molar Ratio (Carbonate:Zr) | The ratio of carbonate species to zirconium ions in the solution. | This is a critical factor. A molar ratio of 3 to 9 is considered optimal. google.com If the ratio drops below 3, zirconium ions are more likely to polymerize with each other through hydroxyl bridges, which reduces the number of available sites for crosslinking with the polymer. google.com |
| Concentration | The concentration of AZC in the formulation. | Higher concentrations of the crosslinker generally lead to a higher crosslinking density, which can improve properties like wet rub and wet pick resistance. mdpi.com However, excessive concentration can lead to over-crosslinking, potentially making the material brittle. mdpi.com |
| Chelating Agents | Additives like tartaric acid, citric acid, or gluconic acid. | These agents can be added to stabilize the AZC solution. google.comgoogle.com They influence performance by controlling the reactivity and preventing premature gelation of the zirconium species. The optimal molar ratio of chelating agent to zirconium depends on the specific agent used. google.com |
Depolymerization and Polymerization Dynamics in Solution
In aqueous solution, ammonium zirconium carbonate exists as a complex equilibrium of various polymeric and monomeric species. The dynamics between polymerization and depolymerization are key to its function and stability. Commercially available AZC is often synthesized through the controlled depolymerization of basic zirconium carbonate, a polymeric raw material. google.com
A competing reaction to the desired crosslinking with a polymer is the self-polymerization of the zirconium species. google.com This process, also known as gelation or oxolation, can occur under certain conditions, particularly at dilute concentrations or elevated temperatures. bhalla-zircon.comgoogle.com During oxolation, the carbonate ligands are lost, and the zirconium species undergo condensation to form insoluble zirconium oxide polymer gels. google.com This is detrimental to its function as a crosslinker because it consumes the reactive species before they can interact with the target polymer. The molar ratio of carbonate to zirconium is a key determinant of this balance; a low ratio (less than 3) favors the self-polymerization of zirconium ions, thereby reducing the number of active sites available for crosslinking. google.com
Ligand Exchange Reactions and Their Kinetics
The fundamental mechanism enabling crosslinking is the ligand exchange reaction. google.com In this process, a ligand coordinated to the central zirconium ion is replaced by another. In the context of AZC, the carbonate ions (CO₃²⁻) and hydroxyl ions (OH⁻) act as ligands that are displaced by the functional groups of the polymer, such as the hydroxyl groups of PVA or the carboxyl groups of acrylic resins. google.com
The kinetics and favorability of these exchange reactions have been studied using various analytical techniques. Research employing EXAFS (Extended X-ray Absorption Fine Structure) and Raman spectrometry has investigated the ligand exchange between monomeric zirconium carbonate complexes and various carboxylic acids, which serve as models for carboxylated polymers. nih.govresearchgate.netjst.go.jp
These studies revealed that carboxylic acids can effectively displace the carbonate ligands from the zirconium coordination sphere. The efficiency of this exchange depends on the nature of the incoming ligand.
| Ligand | Type | Relative Association Ability |
| Gluconic acid | Mono-carboxylic acid | High |
| L-tartaric acid | Di-carboxylic acid | Moderate |
| Citric acid | Tri-carboxylic acid | Moderate |
Data synthesized from studies by Suzuki et al. (2017). nih.govresearchgate.netjst.go.jp
In the presence of gluconic acid, spectral analysis showed a significant decrease in peaks associated with the zirconium-carbonate bond, indicating a high association ability and efficient ligand exchange. nih.govjst.go.jp This demonstrates that the stability of the zirconium-carbonate complex is finite and that these exchange reactions are central to its reactivity.
Hydrolysis and Condensation Pathways
Hydrolysis is a key reaction pathway for zirconium compounds in aqueous solutions. It involves the reaction of the zirconium ion with water, leading to the formation of hydroxylated species and the release of protons. This can be followed by condensation, where these hydroxylated intermediates react with each other to form Zr-O-Zr bridges, a process known as olation or oxolation. google.com
Applications in Advanced Materials Synthesis and Catalysis Research
Role as a Precursor for Zirconia-Based Nanomaterials
Ammonium (B1175870) zirconium carbonate is a widely utilized and cost-effective precursor for the synthesis of zirconia (ZrO₂) based nanomaterials. bluestonemc.com Its aqueous solubility and clean decomposition characteristics, yielding zirconia, ammonia (B1221849), carbon dioxide, and water, make it an ideal starting material for various synthesis methodologies.
Synthesis of Nanozirconia
The thermal decomposition of ammonium zirconium carbonate is a direct route to producing nano-sized zirconia particles. The process typically involves the preparation of a zirconium sol from a commercial AZC paste. bluestonemc.com Aging this sol leads to the evaporation of ammonia and water, resulting in a monolith that can be subsequently calcined at specific temperatures to yield nanozirconia. bluestonemc.com The calcination temperature plays a crucial role in determining the crystalline phase and particle size of the final zirconia product. For instance, calcination at temperatures ranging from 300 to 800°C has been shown to influence the transition from an amorphous to a crystalline structure. bluestonemc.com
Research has demonstrated that this method allows for the production of nanozirconia with controlled particle sizes. The characteristics of the resulting nanozirconia can be tailored by adjusting the parameters of the synthesis process, such as the concentration of the initial AZC solution and the calcination profile.
Preparation of Sulfated Zirconia
Ammonium zirconium carbonate is also an excellent precursor for the synthesis of sulfated zirconia, a material of significant interest in catalysis due to its superacidic properties. bluestonemc.com The preparation involves the sulfation of the zirconia precursor derived from AZC. This can be achieved by treating the zirconium hydroxide (B78521) intermediate, obtained from the AZC solution, with sulfuric acid or ammonium sulfate (B86663) followed by calcination. bluestonemc.comdixonchew.co.uk
The sulfation process introduces sulfate groups onto the zirconia surface, which are responsible for the material's enhanced acidity. The amount of sulfating agent and the calcination temperature are critical parameters that affect the final properties of the sulfated zirconia, including its sulfur content and crystalline phase. bluestonemc.com Studies have shown that sulfated zirconia prepared from AZC can exhibit a stable tetragonal phase even after high-temperature calcination. bluestonemc.com
The following table summarizes the effect of the sulfating agent concentration on the sulfur content of the final product, as determined by Energy Dispersive X-ray Spectroscopy (EDS).
| Sample | Volume of H₂SO₄ added (ml) | Sulfur Content (wt%) |
|---|---|---|
| 1 | 0.5 | 1.3 |
| 2 | 1.0 | 2.4 |
| 3 | 2.0 | 4.0 |
Development of Heterogeneous Catalytic Systems
The zirconia-based materials derived from ammonium zirconium carbonate are pivotal in the development of heterogeneous catalysts. The unique properties of these materials, particularly their acidity, make them suitable for a range of organic transformations.
Investigation of Superacidity in Derived Materials
Sulfated zirconia, synthesized from AZC, is classified as a solid superacid, exhibiting an acidity stronger than 100% sulfuric acid. rsc.org This superacidity is attributed to the strong electron-withdrawing effect of the sulfate groups on the zirconium oxide surface, which enhances the acidity of the neighboring Brønsted and Lewis acid sites. google.com The synergistic interaction between these acid sites is believed to be the origin of the material's exceptional catalytic activity. google.com
The nature and strength of the acid sites can be investigated using techniques such as temperature-programmed desorption of ammonia (NH₃-TPD) and Fourier-transform infrared spectroscopy (FTIR) of adsorbed probe molecules like pyridine. google.com Research has shown that the superacidity is highly dependent on the preparation method, including the source of zirconia, the sulfating agent, and the calcination conditions. treibacher.com The use of AZC as a precursor provides a reliable and reproducible method for generating these superacidic materials. bluestonemc.com
Catalytic Activity in Organic Transformations (e.g., Isomerization, Alkylation)
The superacidic sites on sulfated zirconia derived from AZC are active centers for various acid-catalyzed organic reactions, including isomerization and alkylation. These catalysts have shown high efficiency in the isomerization of n-alkanes, such as n-butane and light naphtha, to their branched isomers, which are valuable as high-octane gasoline components. google.comgoogle.com
In addition to isomerization, these materials catalyze alkylation reactions, such as the Friedel-Crafts alkylation of aromatic compounds. rsc.org For instance, sulfated zirconia has been successfully employed as a catalyst for the alkylation of resorcinol (B1680541) with methyl tertiary butyl ether. rsc.org The catalyst's performance, in terms of conversion and selectivity, is directly linked to its acidic properties, which can be fine-tuned during the synthesis process starting from AZC.
The following table presents representative data on the catalytic performance of sulfated zirconia in the esterification of cyclohexanol (B46403) with acetic acid, a reaction catalyzed by Brønsted acid sites.
| Catalyst | Reaction Time (min) | Cyclohexanol Conversion (%) |
|---|---|---|
| Conventional Sulfated Zirconia | 300 | 40 |
| Nanosized Sulfated Zirconia | 300 | 62 |
Function as a Research Building Block in Fine and Specialty Chemical Synthesis
Beyond its role as a precursor to zirconia-based catalysts and materials, ammonium zirconium carbonate also functions as a versatile building block in the synthesis of fine and specialty chemicals. Its utility in this context is primarily due to the reactivity of the zirconium species present in the AZC solution.
The zirconium in AZC can coordinate with various functional groups, particularly hydroxyl and carboxyl groups. researchgate.net This reactivity is exploited in its use as a crosslinking agent for polymers containing these functionalities, such as starches, proteins, and carboxylated latexes. dixonchew.co.ukdixonchew.co.uk In these applications, the AZC molecule reacts with the polymer chains, forming strong linkages and modifying the material's properties, such as water resistance and mechanical strength. dixonchew.co.uk
While its primary application is in polymer modification and surface coatings, the fundamental reactivity of AZC with organic molecules suggests its potential as a building block for creating more complex organo-zirconium structures. In a research context, this reactivity can be harnessed to synthesize novel zirconium-containing compounds with specific functionalities for various applications. For example, it is used in the synthesis of zirconium oxide ceramics and as an intermediate in the manufacture of other reactive zirconium chemicals. hicharms.commcc-hamburg.de Its ability to form coordination complexes and its decomposition to a stable oxide make it a valuable component in the toolkit of chemists working on the design of new materials and specialty chemicals.
Future Research Directions and Unresolved Challenges
Comprehensive Speciation Studies in Diverse Solvent Systems
The behavior of Carbonic acid, ammonium (B1175870) zirconium salt in aqueous solution is known to be complex, involving an equilibrium of various anionic hydroxylated zirconium polymers and monomeric species. researchgate.netbhalla-zircon.com Studies have identified species such as [Zr(CO3)4]4- and complex polymers generally represented as (NH4)xZr(OH)y(CO3)z in aqueous media. researchgate.netresearchgate.netrsc.org However, a significant knowledge gap exists regarding its speciation in non-aqueous or mixed-solvent systems, which are relevant for many industrial applications, including coatings and inks.
Future research must focus on systematically mapping the zirconium species that exist under varying conditions of solvent polarity, pH, and concentration. researchgate.netrsc.org Understanding how the solvent interacts with the zirconium coordination sphere is critical for controlling polymerization, stability, and reactivity. Such studies will require a multi-technique approach, leveraging methods sensitive to local coordination environments and oligomeric states.
| Identified Species in Aqueous Solution | General Formula/Description | Method of Identification |
| Monomeric Zirconium Carbonate | [Zr(CO3)4]4- | EXAFS, Raman, 13C NMR researchgate.netrsc.org |
| Dawsonite-like Precipitate | (NH4)xZr(OH)y(CO3)z | FTIR-ATR researchgate.net |
| Anionic Hydroxylated Polymers | Complex oligomeric or polymeric chains | General description for the compound in solution bhalla-zircon.comconnectchemicals.com |
Elucidation of Reaction Intermediates and Transient Species
The utility of ammonium zirconium carbonate as a crosslinking agent stems from a controlled decomposition reaction. dixonchew.co.uk Upon heating and drying, the complex becomes unstable, losing water, ammonia (B1221849), and carbon dioxide to generate highly reactive cationic zirconium species. connectchemicals.comdixonchew.co.ukconnectchemicals.com These transient "active zirconium" intermediates are responsible for forming covalent bonds with functional groups like carboxylates and hydroxyls on organic polymers. dixonchew.co.ukresearchgate.net
A primary unresolved challenge is the direct detection and characterization of these reaction intermediates. Their fleeting nature makes them difficult to study using conventional ex-situ methods. Future research should aim to:
Identify the precise structure of the active zirconium species.
Determine the kinetics of its formation and subsequent reaction.
Understand the step-by-step mechanism of ligand substitution where carbonate groups are replaced by polymer functional groups. researchgate.net
Rational Design of Derivatives for Enhanced Reactivity
The properties of ammonium zirconium carbonate can be modified by altering its composition. For instance, the addition of chelating agents like ethanolamine, tartaric acid, or citric acid can change the compound's crosslinking performance. google.com Furthermore, substituting the ammonium cation with other ions, such as potassium, results in derivatives like potassium zirconium carbonate (KZC) with different operational pH ranges and stability profiles. mdpi.com
This opens a promising avenue for the rational design of new derivatives with tailored properties. Future work should systematically explore how modifications to the primary and secondary coordination spheres of the zirconium center affect its reactivity. This could involve:
Introducing different organic ligands to control solubility and reaction kinetics.
Varying the counter-ion to influence stability and decomposition temperature.
Synthesizing well-defined oligomeric structures to achieve more precise crosslinking.
| Modification Strategy | Potential Modifying Agents | Targeted Property Enhancement |
| Addition of Chelating Agents | Tartaric acid, Citric acid, Lactic acid, Gluconic acid google.com | Controlled crosslinking performance, solution stability google.comgoogle.com |
| Cation Substitution | Potassium (to form KZC) mdpi.com | Broader operational pH range, altered viscosity response mdpi.com |
| Ligand Substitution | Novel carboxylates or polyols | Tailored reactivity, solubility in specific polymer matrices |
Exploration of Novel Synthetic Pathways
The conventional synthesis of Carbonic acid, ammonium zirconium salt involves reacting zirconium basic carbonate with an aqueous solution of ammonium carbonate or a mixture of ammonium bicarbonate and ammonia. google.comgoogle.com While effective, this method may offer limited control over the degree of polymerization and the distribution of species in the final product.
Future research should investigate novel synthetic pathways to gain finer control over the molecular architecture. Potential avenues include:
Sol-gel routes: Using zirconium alkoxides as precursors could allow for the controlled formation of Zr-O-Zr bonds.
Hydrothermal synthesis: This could enable the crystallization of specific polymeric or oligomeric structures.
Precursor engineering: Employing different zirconium salts, such as zirconium oxychloride or nitrate, in precisely controlled reactions may yield products with unique reactivity profiles. google.com
Exploring these alternative routes is crucial for producing next-generation zirconium crosslinkers with highly reproducible and predictable performance.
Advanced Spectroscopic and In-Situ Characterization for Mechanistic Insights
A deeper mechanistic understanding of how this compound functions requires the application of advanced characterization techniques capable of probing the reaction as it occurs. While techniques like FTIR, EXAFS, Raman, and NMR spectroscopy have been used to characterize the static solution state, there is a pressing need to apply them under dynamic, in-situ conditions. researchgate.netresearchgate.netrsc.org
Future investigations should emulate the detailed mechanistic studies performed on other zirconium-based catalytic systems, which utilize a combination of kinetic analysis, in-situ spectroscopy, and computational modeling. acs.orgnih.govresearchgate.net Key approaches would include:
In-Situ FTIR and Raman Spectroscopy: To monitor the loss of carbonate ligands and the formation of new bonds with organic polymers in real-time during curing.
Temperature-Controlled XRD: To observe structural changes and phase transitions during the decomposition process. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations: To model reaction pathways, calculate the energy barriers for intermediate formation, and predict the structures of transient species. acs.orgnih.gov
By combining these advanced methods, researchers can build a comprehensive model that connects the molecular structure of the zirconium species to its macroscopic crosslinking function, resolving many of the current challenges and unlocking the full potential of this versatile compound.
Q & A
Q. What are the established synthesis methods for ammonium zirconium carbonate, and how can researchers validate purity during preparation?
- Methodological Answer : Ammonium zirconium carbonate is synthesized via salt formation using ammonium bicarbonate and basic zirconium carbonate . To validate purity, researchers should monitor decomposition products (NH₃, CO₂, ZrO₂) using thermogravimetric analysis (TGA) coupled with mass spectrometry. Raman spectroscopy (e.g., peaks at 700–750 cm⁻¹ for carbonate-Zr bonding) can confirm structural integrity .
Q. How does the ligand environment of ammonium zirconium carbonate influence its reactivity in aqueous solutions?
- Methodological Answer : The ligand exchange behavior of zirconium in ammonium zirconium carbonate solutions can be studied using extended X-ray absorption fine structure (EXAFS) and UV-Vis spectroscopy. For example, competing ligands like citric acid displace carbonate ions, altering the Zr coordination sphere from octahedral to tetrahedral configurations. This is observable via shifts in Raman spectra (e.g., loss of symmetric CO₃²⁻ bands at ~1050 cm⁻¹) .
Q. What analytical techniques are most effective for characterizing the structural properties of ammonium zirconium carbonate?
- Methodological Answer : Key techniques include:
- Raman Spectroscopy : Identifies carbonate-Zr bonding modes (e.g., 700–750 cm⁻¹ for Zr-O-CO₃ vibrations) .
- X-ray Diffraction (XRD) : Detects crystalline phases, though the compound often exists in amorphous forms in aqueous solutions .
- Ion Chromatography : Quantifies free ammonium and carbonate ions to assess solution stability .
Advanced Research Questions
Q. How does pH influence the stability of ammonium zirconium carbonate in polymer crosslinking applications, and what experimental controls are necessary?
- Methodological Answer : At pH 8.5–10, fugitive bases (e.g., NH₄OH) stabilize the zirconium salt by preventing premature hydrolysis. Below pH 8.5, Zr⁴⁺ hydrolyzes to ZrO²⁺, reducing crosslinking efficacy. Researchers should use in situ pH monitoring during polymer composite preparation and validate crosslinking via FTIR (e.g., disappearance of carboxylic acid C=O peaks at ~1700 cm⁻¹) .
Q. What mechanisms explain contradictory data on ammonium zirconium carbonate’s thermal stability across studies?
- Methodological Answer : Discrepancies arise from variations in hydration states and synthesis conditions. For example, hydrated forms decompose at lower temperatures (100–150°C) versus anhydrous forms (>200°C). Differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min under N₂) can resolve these phases .
Q. How can researchers resolve coordination ambiguities in zirconium-carbonate complexes during ligand substitution studies?
- Methodological Answer : Pair EXAFS with density functional theory (DFT) modeling to map Zr-O bond lengths and angles. For instance, EXAFS data showing Zr-O distances of ~2.1 Å and O-Zr-O angles of 90° indicate octahedral geometry, while shorter bonds (1.9 Å) suggest tetrahedral coordination. Competitive ligand experiments (e.g., adding gluconic acid) can validate substitution pathways .
Q. What strategies mitigate zirconium precipitation in long-term storage of ammonium zirconium carbonate solutions?
- Methodological Answer : Maintain pH >9 using volatile amines (e.g., methylamine) and store solutions at 4°C to slow hydrolysis. Dynamic light scattering (DLS) can monitor particle size changes, with aggregates >100 nm indicating incipient precipitation. Chelating agents (e.g., EDTA) may stabilize solutions but risk altering reactivity .
Data Contradiction Analysis
Q. Why do some studies report ammonium zirconium carbonate as water-soluble while others note insolubility in specific conditions?
- Methodological Answer : Solubility depends on the Zr:CO₃²⁻ molar ratio and pH. Excess carbonate ions enhance solubility via [Zr(CO₃)₄]⁴⁻ complex formation, while acidic conditions (pH <7) precipitate Zr(OH)₄. Researchers should standardize ionic strength (e.g., 0.6 M NH₄⁺) and use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify dissolved Zr .
Application-Oriented Research
Q. How does ammonium zirconium carbonate enhance crosslinking in carboxylated polymer systems, and how can this be optimized?
- Methodological Answer : Zr⁴⁺ coordinates with carboxylate groups (-COO⁻), forming ionic crosslinks. Optimize by:
Q. What role does ammonium zirconium carbonate play in paper binder formulations, and how can its performance be quantified?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
